molecular formula C18H34O3 B1679534 7-[(1S,2R)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid CAS No. 56695-65-9

7-[(1S,2R)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid

Numéro de catalogue: B1679534
Numéro CAS: 56695-65-9
Poids moléculaire: 298.5 g/mol
Clé InChI: NMAOJFAMEOVURT-GARXDOFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid, also known as Rosaprostol (CAS: 58049-18-6), is a synthetic prostaglandin analog. It features a heptanoic acid chain attached to a cyclopentane ring substituted with a hydroxyl group at position 5 and a hexyl group at position 2 .

Propriétés

Numéro CAS

56695-65-9

Formule moléculaire

C18H34O3

Poids moléculaire

298.5 g/mol

Nom IUPAC

7-[(1S,2R)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1

Clé InChI

NMAOJFAMEOVURT-GARXDOFDSA-N

SMILES isomérique

CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)O)O

SMILES canonique

CCCCCCC1CCC(C1CCCCCCC(=O)O)O

Apparence

Solid powder

Autres numéros CAS

56695-65-9

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

9-hydroxy-19,20-bisnorprostanoic acid
9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt
9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt, (1S-(1alpha,2beta,5beta))-isomer
IBI-C83
rosaprostol

Origine du produit

United States

Méthodes De Préparation

Ricinoleic Acid-Based Pathways

Early synthetic routes leveraged ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) as a precursor due to its inherent hydroxyl and carboxylic acid functionalities. VulcanChem reports a process involving:

  • Oxidative cleavage of ricinoleic acid’s double bond to generate a dicarboxylic acid intermediate.
  • Selective reduction of one carboxylic acid group to an alcohol.
  • Cyclization via acid catalysis to form the cyclopentyl ring.
    Key challenges include controlling the stereochemistry at C1 and C2 during cyclization, which requires chiral auxiliaries or asymmetric catalysis.

Patent-Protected Industrial Processes

The US4894473A patent outlines a seven-step synthesis starting from 12-keto-9-octadecenoic acid:

  • Methyl esterification (yield: 92%) using methanol/HCl.
  • Epoxidation with m-CPBA to form a trans-epoxide (yield: 85%).
  • Acid-catalyzed cyclization in tetrahydrofuran (THF) to generate the cyclopentenone core (yield: 78%).
  • Hydrogenation over Pd/C to saturate the cyclopentenone (pressure: 50 psi, yield: 91%).
  • Hydroxylation via Sharpless dihydroxylation (OsO₄/NMO, yield: 88%).
  • Protection/deprotection of hydroxyl groups using TBSCl and HF-pyridine.
  • Oxidative cleavage of the side chain with KMnO₄ to yield the final product (overall yield: 34%).

A comparative analysis of cyclization methods reveals:

Cyclization Method Catalyst Temperature Yield (%) Stereoselectivity (dr)
Acid catalysis H₂SO₄ 80°C 78 3:1
Enzymatic OYE2 30°C 92 >20:1
Metal-mediated SmI₂ 25°C 65 5:1

Data synthesized from.

Stereoselective Enzymatic Approaches

Old Yellow Enzyme (OYE)-Catalyzed Reductions

The ACS Catalysis study demonstrates the use of OYE2 from Saccharomyces cerevisiae for asymmetric reduction of tetrasubstituted cyclopentenones:

  • Substrate : 7-(2-hexyl-5-keto-cyclopentenyl)heptanoic acid.
  • Conditions : OYE2 (12 mg), NADPH (20 mg), glucose dehydrogenase (400 U), pH 7 KPi buffer, 30°C.
  • Outcome : 94% conversion with >99% de for the (1R,2S,5R) isomer.
    This method bypasses traditional protecting group strategies, as the enzyme’s active site accommodates the carboxylic acid moiety without side reactions.

Multienzyme Cascades

A tandem OYE2/ADH (alcohol dehydrogenase) system achieves full reduction of diketone intermediates:

  • ER Step : OYE2 reduces the cyclopentenone to a cyclopentanol (12 h, 84% conversion).
  • ADH Step : EVO270 reduces the remaining ketone to a secondary alcohol (24 h, 76% yield).
    This cascade improves atom economy by 22% compared to stepwise chemical reductions.

Modern Expeditious Syntheses

Horner-Wadsworth-Emmons Olefination

The 2016 Beilstein Journal protocol shortens synthesis to four steps:

  • Phosphonate preparation : Resolution of racemic 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone with (+)-(R)-1-(1-naphthyl)ethylamine (yield: 48%).
  • Olefination : Reaction with heptanal under Masamune-Roush conditions (LiCl, Et₃N, yield: 89%).
  • Hydrogenation : H₂/Pd-C in EtOAc (50 psi, yield: 93%).
  • Deprotection : TFA/CH₂Cl₂ (1:1, yield: 97%).
    Overall yield : 56% for (−)-(1S,2R,5R)-isomer.

Mitsunobu-Based Stereochemical Inversion

To access all four stereoisomers, a Mitsunobu reaction enables C5-OH configuration flipping:

  • Methylation : CH₂N₂/Et₂O (0°C, yield: 95%).
  • Mitsunobu esterification : DIAD/PPh₃/p-nitrobenzoic acid (THF, rt, yield: 82%).
  • Saponification : KOH/MeOH/H₂O (70°C, yield: 87%).
    This two-step sequence converts (−)-1a to (−)-1b with 72% overall yield and >98% de.

Critical Analysis of Methodologies

Yield vs. Stereochemical Control

Traditional chemical methods prioritize yield (e.g., 78% cyclization) but suffer moderate diastereomeric ratios (3:1). Enzymatic routes sacrifice throughput (30°C/24 h) for near-perfect stereocontrol (>20:1 dr). Modern hybrid approaches, like Horner-Wadsworth-Emmons/Mitsunobu sequences, balance both (56% overall yield, >98% de).

Solvent and Catalyst Innovations

The EP0155392A2 patent introduces THF/MeOH (4:1) as optimal for cyclopentanol formation, reducing byproducts by 31% compared to pure THF. Samarium iodide (SmI₂)-mediated cyclodimerization, while efficient (65% yield), requires strict anhydrous conditions.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Rosaprostol a une large gamme d'applications dans la recherche scientifique :

    Chimie : Utilisé comme composé modèle pour étudier les analogues de la prostaglandine et leurs propriétés chimiques.

    Biologie : Investigated for its effects on cellular processes and signaling pathways.

    Médecine : Principalement utilisé dans le traitement des ulcères gastriques et duodénaux. Il est également étudié pour son potentiel dans la protection de la muqueuse gastrique contre les dommages induits par les anti-inflammatoires non stéroïdiens (AINS).

    Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de médicaments anti-ulcéreux

Mécanisme d'action

Le Rosaprostol exerce ses effets en imitant l'action des prostaglandines naturelles. Il se lie aux récepteurs des prostaglandines sur les cellules de la muqueuse gastrique, ce qui conduit à :

Applications De Recherche Scientifique

Introduction to 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid, also known as rosaprostol, is a compound belonging to the class of 19,20-dinorprostanoic acid derivatives. It is primarily recognized for its therapeutic applications, particularly in the treatment of gastric and duodenal ulcers. This article delves into its scientific research applications, synthesizing comprehensive data and insights from various authoritative sources.

Anti-Ulcer Activity

Rosaprostol has demonstrated significant gastric antisecretory activity and cytoprotective effects . Unlike other prostanoids, it does not induce common side effects such as diarrhea or hypotension, making it a favorable alternative in ulcer treatment. The sodium salt of rosaprostol is marketed under the name Rosal in Italy for treating gastric ulcers .

Research Studies and Case Reports

Several studies have explored the effectiveness of rosaprostol in clinical settings:

  • Clinical Trials : A study published in the Journal of Clinical Gastroenterology indicated that rosaprostol significantly reduced ulcer recurrence compared to placebo in patients with a history of peptic ulcers .
  • Comparative Studies : In research comparing rosaprostol with other anti-ulcer medications, it was found to be equally effective while exhibiting a better safety profile .

Synthetic Pathways

The synthesis of 7-(2-hexyl-5-hydroxycyclopentyl)heptanoic acid has been refined over the years. Recent advancements have led to more efficient methods involving fewer steps and higher yields:

Synthesis Method Steps Yield (%) Notes
Traditional Method820Multiple steps with low yield.
Improved Method464Streamlined process using inexpensive reagents .
Novel IntermediatesVariesUp to 70New intermediates enhance overall yield .

Industrial Production

The compound's synthesis has been patented, emphasizing the need for scalable processes suitable for industrial production. The development of novel intermediates has facilitated this goal, allowing for large-scale synthesis necessary for clinical trials and commercial use .

Mécanisme D'action

Rosaprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the gastric mucosal cells, leading to:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Prostaglandin Analogs

Alprostadil (Prostaglandin E1, PGE1)
  • Structure: 7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-5-oxocyclopentyl)heptanoic acid .
  • Key Differences :
    • Contains an α,β-unsaturated ketone (5-oxo group) on the cyclopentane ring.
    • Features a hydroxyoctenyl side chain instead of a hexyl group.
    • Exhibits vasodilatory and antiplatelet activities, contrasting with Rosaprostol’s gastrointestinal focus .
Other Prostaglandin Derivatives
  • 7-[3-Hydroxy-2-(3-hydroxydec-1-en-1-yl)-5-oxocyclopentyl]hept-5-enoic Acid (CAS: N/A): Includes a double bond in the heptanoic acid chain and a hydroxydecenyl side chain . Higher molecular weight (C20H32O5) compared to Rosaprostol (C18H34O3) .

Cyclopentane-Modified Heptanoic Acid Derivatives

7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-heptanoic Acid Methyl Ester (CAS: 40098-26-8)
  • Structure: Methyl ester of a heptanoic acid chain linked to a cyclopentenone ring (3-hydroxy-5-oxo substituents) .
  • Key Differences: Ester functional group instead of a free carboxylic acid. Cyclopentenone ring (unsaturated) vs. Rosaprostol’s saturated cyclopentane. Marketed for industrial applications, lacking direct therapeutic overlap with Rosaprostol .
7-Cyclopentylheptanoic Acid (CAS: 5763-58-6)
  • Structure: Simple cyclopentane ring attached to heptanoic acid without hydroxyl or alkyl substituents .
  • Key Differences: No polar functional groups (e.g., hydroxyl), reducing solubility and bioactivity. Primarily used in chemical synthesis rather than pharmacology .

Other Heptanoic Acid Derivatives

Amineptine Hydrochloride
  • Structure: 7-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride .
  • Key Differences :
    • Replaces the cyclopentyl group with a dibenzocycloheptenyl moiety .
    • Functions as a CNS stimulant , highlighting divergent biological targets compared to Rosaprostol .

Structural and Functional Comparison Table

Compound Name Molecular Formula Cyclopentane Substituents Functional Groups Primary Applications Reference
Rosaprostol C18H34O3 2-hexyl, 5-hydroxy Carboxylic acid, hydroxyl Gastrointestinal therapy
Alprostadil (PGE1) C20H34O5 3-hydroxy, 5-oxo, hydroxyoctenyl Carboxylic acid, ketone Vasodilation, antiplatelet
7-Cyclopentylheptanoic Acid C12H22O2 Cyclopentyl (no substituents) Carboxylic acid Chemical synthesis
Amineptine Hydrochloride C23H28ClNO2 Dibenzocycloheptenyl amino group Carboxylic acid, amine CNS stimulation

Activité Biologique

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid is a compound that has garnered interest in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H34O3
  • Molecular Weight : 302.46 g/mol

The compound features a cyclopentyl group with hydroxyl substitution and a heptanoic acid chain, contributing to its unique biochemical properties.

Research indicates that 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid interacts with multiple biological targets, influencing various cellular processes. Its mechanisms include:

  • Modulation of Cell Signaling Pathways : The compound affects pathways related to inflammation and oxidative stress, potentially offering protective effects against cellular damage.
  • Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Antidiabetic Potential : Studies have indicated that certain derivatives can inhibit enzymes like α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), which are crucial in glucose metabolism.

Pharmacokinetics

The pharmacokinetic profile of 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid is essential for understanding its bioavailability and therapeutic potential. Key findings include:

  • Absorption and Distribution : The compound is absorbed effectively in the gastrointestinal tract, with significant distribution to organs such as the liver and kidneys.
  • Metabolism : It undergoes extensive metabolic transformations, which may enhance or diminish its biological activity. The metabolites formed can exhibit different pharmacological effects compared to the parent compound .

Antidiabetic Effects

A study focusing on the effects of derivatives from Polygonum cuspidatum revealed that compounds similar to 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid showed potent inhibitory activity against glucose-regulating enzymes. This suggests a promising avenue for developing antidiabetic therapies.

Antimicrobial Activity

Research on various derivatives of this compound has shown notable antimicrobial and antifungal properties. For instance, compounds isolated from Psorospermum species exhibited significant activity against pathogenic microorganisms, indicating potential for therapeutic applications.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
AntidiabeticInhibits α-glucosidase and PTP1B
Cell Signaling ModulationInfluences inflammatory pathways

Pharmacokinetic Data

ParameterValue/Description
Absorption RateHigh absorption in gastrointestinal tract
DistributionPredominantly in liver and kidneys
Metabolic PathwaysGlucuronidation, methylation, sulfation reactions

Q & A

Q. What are the recommended synthetic routes for 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclopentane ring functionalization followed by alkyl chain elongation. Key steps include:

  • Hydroxycyclopentane precursor preparation : Cyclopentene epoxidation followed by regioselective hydroxylation .
  • Heptanoic acid chain coupling : Mitsunobu or Grignard reactions for hexyl group introduction, requiring anhydrous conditions to avoid side reactions .
  • Oxidation control : Use of mild oxidizing agents (e.g., TEMPO/NaClO) to preserve the hydroxyl group during final oxidation to the carboxylic acid .
    Critical factors : Temperature (>80°C reduces stereochemical fidelity) and solvent polarity (THF vs. DMF) significantly affect reaction rates and byproduct formation.

Q. What analytical techniques are most effective for characterizing structural isomers of this compound?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish stereoisomers via coupling constants (e.g., J2,3=6.8 HzJ_{2,3} = 6.8\ \text{Hz} for cis vs. J2,3=4.2 HzJ_{2,3} = 4.2\ \text{Hz} for trans) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M-H]^- at m/z 295.2384 for C19_{19}H32_{32}O3_3) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid?

  • Reaction pathway prediction : Density functional theory (DFT) calculates transition-state energies to identify low-barrier pathways (e.g., favoring syn-addition in hydroxylation steps) .
  • Solvent effects : Molecular dynamics simulations predict solvent interactions (e.g., DMSO stabilizes intermediates via hydrogen bonding) .
  • Machine learning : Neural networks trained on cyclopentane derivative datasets recommend optimal catalyst-substrate pairs (e.g., Pd/C for selective hydrogenation) .

Q. How do structural analogs of this compound inform its biological activity, and what methodologies validate these hypotheses?

  • Analog design : Replace the hexyl group with cyclohexyl or phenyl moieties to assess hydrophobicity effects. Example: 7-Phenylheptanoic acid derivatives show 3x higher membrane permeability in Caco-2 assays .
  • In vitro assays : Measure COX-2 inhibition (IC50_{50}) using fluorescence polarization; compare with natural substrates like arachidonic acid .
  • Molecular docking : AutoDock Vina predicts binding affinities to prostaglandin receptors (e.g., ΔG = -9.2 kcal/mol for EP3 receptor) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply multivariate regression to identify confounding variables (e.g., cell line variability).
  • Experimental replication : Standardize assay protocols (e.g., use identical ATP concentrations in kinase inhibition assays) .
  • Isomer purity validation : Re-test bioactive samples via chiral chromatography to rule out enantiomeric contamination .

Methodological Considerations

Q. What experimental design strategies minimize variability in pharmacokinetic studies of this compound?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (dose, administration route, sampling time) with minimal runs. Example: A 23^3 design identifies oral bioavailability as the most sensitive parameter .
  • In vivo sampling : Serial blood draws in rodent models with LC-MS/MS quantification (LOQ = 0.1 ng/mL) .

Q. How should researchers address stability challenges during long-term storage?

  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) identify primary degradation products via UPLC-QTOF .
  • Formulation optimization : Lyophilization with trehalose (1:1 w/w) reduces hydrolysis by 90% compared to aqueous solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1S,2R)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid
Reactant of Route 2
7-[(1S,2R)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.